molecular formula C6H9Cl3O3 B3249520 Ethyl 3-hydroxy-4,4,4-trichlorobutyrate CAS No. 19486-93-2

Ethyl 3-hydroxy-4,4,4-trichlorobutyrate

Cat. No.: B3249520
CAS No.: 19486-93-2
M. Wt: 235.5 g/mol
InChI Key: RZSBEAZIKBJBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydroxy-4,4,4-trichlorobutyrate is a chemical compound with the molecular formula C6H9Cl3O3. It is known for its unique structure, which includes three chlorine atoms attached to the same carbon atom, making it a trichlorinated compound. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxy-4,4,4-trichlorobutyrate can be synthesized through the catalytic hydrogenation of ethyl acetoacetate . This process involves the reduction of ethyl acetoacetate in the presence of a catalyst, typically palladium on carbon, under hydrogen gas.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxy-4,4,4-trichlorobutyrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The trichloromethyl group can be reduced to a methyl group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon under hydrogen gas are common.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used.

Major Products:

    Oxidation: Formation of ethyl 3-oxo-4,4,4-trichlorobutyrate.

    Reduction: Formation of ethyl 3-hydroxybutyrate.

    Substitution: Formation of ethyl 3-hydroxy-4,4-dichlorobutyrate or other substituted derivatives.

Scientific Research Applications

Ethyl 3-hydroxy-4,4,4-trichlorobutyrate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-4,4,4-trichlorobutyrate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the trichloromethyl group can undergo various chemical transformations. These properties make it a versatile compound in chemical synthesis and research.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its trichloromethyl group, which imparts distinct chemical reactivity and properties. This makes it valuable in specific synthetic applications where such reactivity is desired.

Properties

IUPAC Name

ethyl 4,4,4-trichloro-3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h4,10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSBEAZIKBJBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19486-93-2
Record name ETHYL 3-HYDROXY-4,4,4-TRICHLOROBUTYRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-hydroxy-4,4,4-trichlorobutyrate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-hydroxy-4,4,4-trichlorobutyrate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-hydroxy-4,4,4-trichlorobutyrate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-hydroxy-4,4,4-trichlorobutyrate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-hydroxy-4,4,4-trichlorobutyrate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-hydroxy-4,4,4-trichlorobutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.